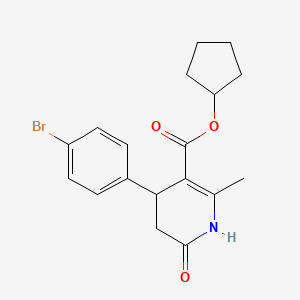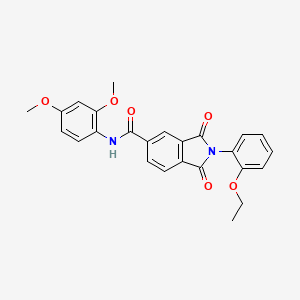![molecular formula C20H18FN3O2 B4772176 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4772176.png)
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine
Übersicht
Beschreibung
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil belongs to the family of phenylpyrazole chemicals and is known for its high effectiveness against a wide range of insects, including fleas, ticks, ants, and cockroaches. Fipronil is a potent and long-lasting insecticide that has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine acts as a potent inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects. The GABA receptor is an important neurotransmitter receptor in the insect nervous system that regulates the flow of chloride ions into the neuron, leading to hyperpolarization and inhibition of nerve impulses. This compound binds to the GABA receptor and blocks the flow of chloride ions, leading to hyperexcitation of the insect nervous system and ultimately death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on insects. This compound has been shown to disrupt the normal functioning of the insect nervous system, leading to hyperexcitation, convulsions, and ultimately death. This compound has also been shown to have effects on insect metabolism, including inhibition of acetylcholinesterase and cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has several advantages for use in laboratory experiments. This compound is a potent and long-lasting insecticide that is effective against a wide range of insects, making it useful for studying the effects of insecticides on different insect species. This compound is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, this compound also has some limitations for use in laboratory experiments. This compound is highly toxic to mammals and other non-target organisms, making it difficult to use in experiments involving these organisms. This compound is also relatively expensive compared to other insecticides, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine. One area of research is the development of new insecticides based on the structure of this compound that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of this compound on insect populations and ecosystems. Finally, there is a need for research on the development of new methods for controlling insect pests that do not rely on chemical insecticides, such as biological control methods or the use of genetically modified crops.
Wissenschaftliche Forschungsanwendungen
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has been extensively studied for its insecticidal properties and its potential use in controlling insect pests in agriculture and veterinary medicine. This compound has been shown to be effective against a wide range of insects, including fleas, ticks, ants, and cockroaches. This compound has also been studied for its potential use in controlling mosquito populations that transmit diseases such as malaria, dengue fever, and Zika virus.
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-9-5-4-8-16(17)18-14-19(26-22-18)20(25)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDMWAVAVPBGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate](/img/structure/B4772117.png)
![N-[(butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4772125.png)
![3-allyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772127.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine](/img/structure/B4772144.png)
![1-methyl-3-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772149.png)

![3,6-diamino-4-(3,4-dimethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4772170.png)


![2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4772196.png)
![N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4772208.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)
